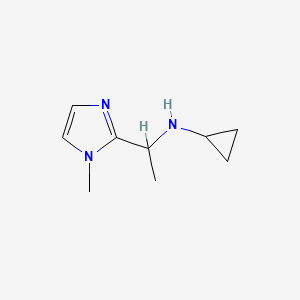
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is a compound that features a cyclopropane ring attached to an imidazole moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is advantageous due to its high yield and the availability of starting materials.
化学反応の分析
Types of Reactions
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclopropane moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the imidazole ring or cyclopropane derivatives.
科学的研究の応用
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological receptors, influencing signaling pathways and cellular responses .
類似化合物との比較
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
Cyclopropylamine: Contains the cyclopropane moiety but lacks the imidazole ring.
Histamine: A biologically active compound with an imidazole ring, used in various physiological processes.
Uniqueness
N-(1-(1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanamine is unique due to the combination of the imidazole ring and the cyclopropane moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler analogs.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
N-[1-(1-methylimidazol-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C9H15N3/c1-7(11-8-3-4-8)9-10-5-6-12(9)2/h5-8,11H,3-4H2,1-2H3 |
InChIキー |
KDFCQMCJMSCBCT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CN1C)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



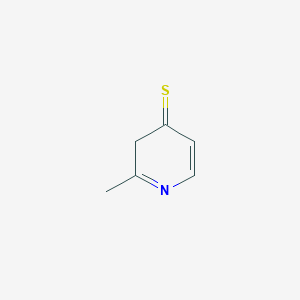
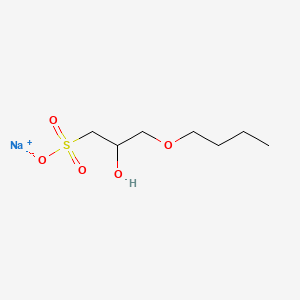
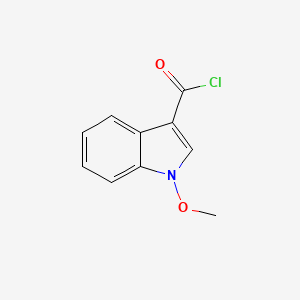
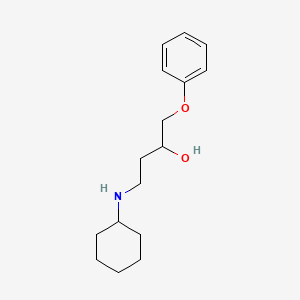
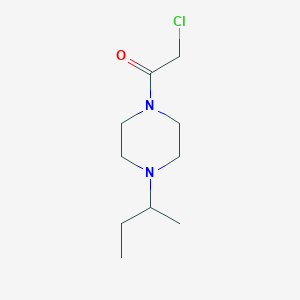
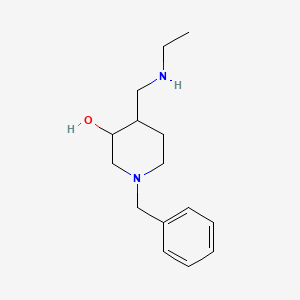
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
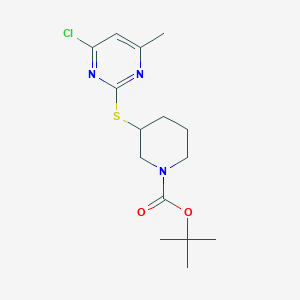
![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)

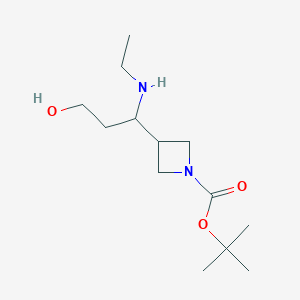
![8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)

